molecular formula C10H6ClNO2S B2641898 3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid CAS No. 82424-97-3

3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid

Cat. No. B2641898
CAS RN: 82424-97-3
M. Wt: 239.67
InChI Key: ZCIWLUYSXPBTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and a nitrile. The chlorophenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the carboxylic acid group, and the chlorophenyl group. The presence of these functional groups would likely result in a planar structure due to the sp2 hybridization of the carbon atoms involved .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in acid-base reactions. The chlorine atom on the phenyl ring can act as an ortho/para director in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds. The compound might be solid at room temperature .

Scientific Research Applications

Synthesis and Reactivity Studies

Organotin(IV) derivatives of a similar compound, 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, were synthesized and characterized using various techniques including infrared, 1H, 13C, 119Sn NMR, mass spectrometry, and thermal analysis. These compounds also exhibited antibacterial and antifungal activities, indicating their potential biological significance (Ali et al., 2002).

Antimicrobial Agent Synthesis

Compounds related to 3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid have been synthesized and tested for antimicrobial activities. For example, a series of novel compounds derived from 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one showed variable and modest activities against investigated strains of bacteria and fungi (B'Bhatt & Sharma, 2017).

Molecular Structure Analysis

Studies focusing on the crystal and molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, involved spectroscopic techniques and single-crystal X-ray diffraction. Additionally, electronic properties, molecular orbitals, and molecular electrostatic potential maps were analyzed, suggesting potential applications in material science, like nonlinear optics (NLO) materials (Kerru et al., 2019).

Antiviral Applications

Certain derivatives, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, were synthesized and exhibited anti-tobacco mosaic virus activity, showing potential as antiviral agents (Chen et al., 2010).

Antifungal and Antibacterial Drug Development

Derivatives of dicarboxylic acid, including those related to 1,3-thiazoles, were synthesized using microwave-assisted techniques. These compounds showed promising results as antifungal and antibacterial agents when compared to reference drugs (Dabholkar & Parab, 2011).

Safety And Hazards

As with any chemical compound, handling “3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid” would require appropriate safety measures. Based on its structure, it’s possible that the compound could be irritating to the skin and eyes. It’s also advisable to avoid inhaling any dust or vapors from the compound .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be explored for use in pharmaceuticals or as an intermediate in organic synthesis .

properties

IUPAC Name

3-(4-chlorophenyl)-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIWLUYSXPBTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.